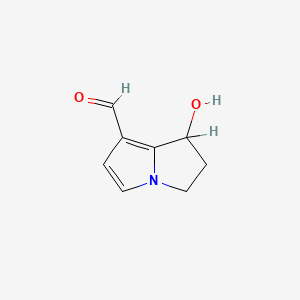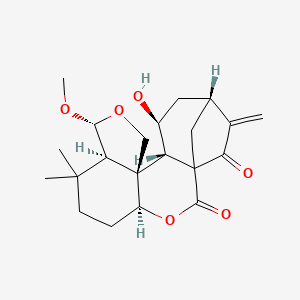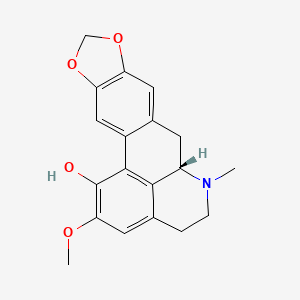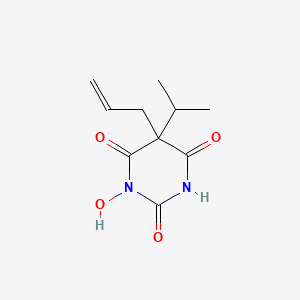![molecular formula C21H13N B1219686 二苯并[c,h]吖啶 CAS No. 224-53-3](/img/structure/B1219686.png)
二苯并[c,h]吖啶
描述
Dibenz[c,h]acridine is a polycyclic aromatic hydrocarbon that contains nitrogen. It is a heterocyclic compound with the molecular formula C₂₁H₁₃N and a molecular weight of 279.33 g/mol. This compound is known for its complex structure, which includes fused benzene and acridine rings. Dibenz[c,h]acridine is of interest due to its presence in various environmental pollutants and its potential biological activities.
科学研究应用
Dibenz[c,h]acridine has several scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of polycyclic aromatic hydrocarbons and their derivatives.
Biology: Investigated for its potential mutagenic and carcinogenic properties.
Medicine: Studied for its interactions with biological macromolecules and potential therapeutic applications.
Industry: Utilized in the development of materials with specific electronic and optical properties.
作用机制
Target of Action
Dibenz[c,h]acridine is a complex organic compound with the molecular formula C21H13N It’s known that similar polycyclic aromatic hydrocarbons interact with various cellular components, including proteins and dna .
Mode of Action
It’s known that polycyclic aromatic hydrocarbons, a group to which dibenz[c,h]acridine belongs, can intercalate into dna, disrupting its structure and function . This can lead to mutations and other changes in cellular function.
Biochemical Pathways
Dibenz[c,h]acridine is metabolized by liver microsomes, with the predominant metabolites being the dihydrodiols with bay-region double bonds . This suggests that Dibenz[c,h]acridine is involved in the cytochrome P450 metabolic pathway, which is responsible for the biotransformation of many xenobiotics .
Pharmacokinetics
Based on its chemical structure and properties, it can be inferred that dibenz[c,h]acridine, like other polycyclic aromatic hydrocarbons, is likely lipophilic and may accumulate in fatty tissues .
Result of Action
It’s known that polycyclic aromatic hydrocarbons can cause cellular damage, potentially leading to carcinogenesis .
Action Environment
Dibenz[c,h]acridine is found in various environmental sources, including petroleum refinery emissions, coal combustion emissions, tobacco smoke, and coal tar pitch . These environmental factors can influence the compound’s action, efficacy, and stability. For instance, exposure to sunlight may degrade Dibenz[c,h]acridine, reducing its potency .
生化分析
Biochemical Properties
Dibenz[c,h]acridine plays a significant role in biochemical reactions, particularly in the context of its metabolism and interaction with various enzymes and proteins. It is metabolized predominantly by liver microsomes to form dihydrodiol and diol epoxide derivatives . These metabolites are known to interact with DNA, leading to mutagenic and carcinogenic effects. The enzymes involved in its metabolism include cytochrome P450 enzymes, which facilitate the formation of reactive intermediates that can bind to DNA and proteins .
Cellular Effects
Dibenz[c,h]acridine has profound effects on various cell types and cellular processes. It influences cell function by inducing DNA damage, which can lead to mutations and cancer. The compound affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to induce the formation of DNA adducts, which interfere with normal cellular processes and can lead to apoptosis or uncontrolled cell proliferation .
Molecular Mechanism
The molecular mechanism of Dibenz[c,h]acridine involves its metabolic activation to reactive intermediates that can bind to DNA and proteins. These interactions result in the formation of DNA adducts, which can cause mutations and initiate carcinogenesis. The compound’s ability to induce frameshift mutations is particularly noteworthy, as it can lead to significant alterations in gene expression . Additionally, Dibenz[c,h]acridine can inhibit or activate various enzymes, further influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Dibenz[c,h]acridine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Dibenz[c,h]acridine and its metabolites can persist in biological systems, leading to prolonged exposure and sustained biological effects . Long-term studies in vitro and in vivo have demonstrated its potential to cause chronic toxicity and carcinogenicity .
Dosage Effects in Animal Models
The effects of Dibenz[c,h]acridine vary with different dosages in animal models. At lower doses, the compound may induce mild DNA damage and cellular stress, while higher doses can lead to significant toxicity and carcinogenic effects. Studies have shown that Dibenz[c,h]acridine can induce skin tumors in mice following topical application and increase the incidence of lung tumors after subcutaneous administration . The compound’s tumorigenic activity is dose-dependent, with higher doses leading to more severe adverse effects .
Metabolic Pathways
Dibenz[c,h]acridine is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. These enzymes convert Dibenz[c,h]acridine into dihydrodiol and diol epoxide derivatives, which are the proximate carcinogens . The metabolic activation of Dibenz[c,h]acridine is stereoselective, with specific enantiomers of the metabolites exhibiting different levels of mutagenic and carcinogenic activity . The compound’s metabolism also involves the formation of secondary metabolites, such as tetrols and phenolic dihydrodiols .
Transport and Distribution
Within cells and tissues, Dibenz[c,h]acridine is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues. Additionally, Dibenz[c,h]acridine can be sequestered in cellular compartments, affecting its localization and biological activity .
Subcellular Localization
Dibenz[c,h]acridine’s subcellular localization is crucial for its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For instance, it may localize to the nucleus, where it interacts with DNA and induces mutagenic effects . The subcellular distribution of Dibenz[c,h]acridine and its metabolites can influence their biological activity and the extent of cellular damage .
准备方法
Synthetic Routes and Reaction Conditions
Dibenz[c,h]acridine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under high-temperature conditions. For instance, the cyclization of 2-aminobiphenyl with o-phenylenediamine in the presence of a strong acid catalyst can yield dibenz[c,h]acridine. Another method involves the use of palladium-catalyzed cross-coupling reactions to form the desired polycyclic structure.
Industrial Production Methods
Industrial production of dibenz[c,h]acridine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product.
化学反应分析
Types of Reactions
Dibenz[c,h]acridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert dibenz[c,h]acridine to its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
相似化合物的比较
Dibenz[c,h]acridine can be compared with other similar compounds, such as:
- Dibenz[a,h]acridine
- Dibenz[a,j]acridine
- Benzo[a]acridine
- Benzo[c]acridine
Uniqueness
Dibenz[c,h]acridine is unique due to its specific ring structure and the position of the nitrogen atom within the acridine ring. This structural difference can influence its chemical reactivity and biological activity compared to other similar compounds.
属性
IUPAC Name |
2-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,10,13,15,17,19,21-undecaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13N/c1-3-7-18-14(5-1)9-11-16-13-17-12-10-15-6-2-4-8-19(15)21(17)22-20(16)18/h1-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTVBCAKHMZHLFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2N=C4C(=C3)C=CC5=CC=CC=C54 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30176929 | |
| Record name | Dibenz(c,h)acridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30176929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
224-53-3 | |
| Record name | Dibenz[c,h]acridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=224-53-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dibenz(c,h)acridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000224533 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibenz(c,h)acridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30176929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-azapentacyclo[12.8.0.0^{3,12}.0^{4,9}.0^{17,22}]docosa-1,3(12),4(9),5,7,10,13,15,17(22),18,20-undecaene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIBENZ(C,H)ACRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5L5784WI2U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | DIBENZ(C,H)ACRIDINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4037 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![[2,3-Dichloro-4-(2-methylbutanoyl)phenoxy]acetic acid](/img/structure/B1219613.png)








